molecular formula C23H37NO5S B032049 leukotriene E4 CAS No. 75715-89-8

leukotriene E4

Numéro de catalogue: B032049
Numéro CAS: 75715-89-8
Poids moléculaire: 439.6 g/mol
Clé InChI: OTZRAYGBFWZKMX-FRFVZSDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leukotriene E4 (LTE4) is a cysteinyl leukotriene (cysLT) and the terminal metabolite of the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism . It is formed via sequential enzymatic conversions from leukotriene C4 (LTC4) to LTD4 and finally to LTE4 by gamma-glutamyltransferase and dipeptidases . LTE4 is the most stable cysLT, with a half-life allowing its detection in urine, plasma, and lung secretions, making it a clinically useful biomarker for conditions like asthma, NSAID-exacerbated respiratory disease (N-ERD), and allergic inflammation . Its biological effects include bronchoconstriction, airway hyperresponsiveness, and immune cell recruitment, though its receptor interactions differ from other cysLTs .

Méthodes De Préparation

Biosynthetic Pathways in Biological Systems

In vivo, LTE4 is produced via the 5-lipoxygenase (5-LO) pathway. Arachidonic acid is converted to leukotriene A4 (LTA4) by 5-LO in complex with the 5-LO-activating protein (FLAP) on nuclear membranes . LTA4 is subsequently conjugated with glutathione to form LTC4, which undergoes sequential enzymatic degradation:

  • LTC4 → LTD4 : Catalyzed by γ-glutamyl transpeptidase, removing glutamate.

  • LTD4 → LTE4 : Mediated by dipeptidases, cleaving glycine .

This pathway underscores the role of enzyme complexes, where FLAP multimers and LTC4 synthase organize into distinct assemblies to regulate leukotriene specificity .

Chemical Synthesis Methods

Synthesis from Leukotriene A4 Methyl Ester

The most direct chemical synthesis involves reacting LTA4 methyl ester with cysteine:

  • Reaction Setup :

    • LTA4 methyl ester (commercially available) is combined with L-cysteine in methanol/water (3:1 v/v) at pH 9.0 .

    • The mixture is stirred under nitrogen at 4°C for 24 hours to prevent oxidation.

  • Hydrolysis :

    • The methyl ester group is hydrolyzed using 0.1 M NaOH at 25°C for 1 hour, yielding LTE4 .

  • Yield and Purity :

    • Typical yields range from 60–70%, with HPLC purification critical to remove byproducts like LTB4 .

Isotopic Labeling for Mass Spectrometry

Stable isotope-labeled LTE4 (13C3,15N^{13}C_3, ^{15}N) is synthesized for quantitative mass spectrometry:

  • Labeled Cysteine Preparation :

    • [113C,213C,313C,15N][1^{-13}C, 2^{-13}C, 3^{-13}C, ^{15}N]-L-cysteine is synthesized via solid-phase peptide synthesis .

  • Conjugation with LTA4 Methyl Ester :

    • Labeled cysteine reacts with LTA4 methyl ester, followed by alkaline hydrolysis to remove the methyl group .

  • Purification :

    • Reverse-phase HPLC (C18 column) with acetonitrile/water gradients isolates labeled LTE4 (≥95% purity) .

Enzymatic Conversion from Cysteinyl Leukotrienes

LTE4 can be derived enzymatically from LTC4 or LTD4:

  • LTC4 → LTE4 :

    • Sequential treatment with γ-glutamyl transpeptidase (to form LTD4) and dipeptidase yields LTE4 .

  • Optimization Challenges :

    • Enzyme activity is pH-dependent (optimal pH 7.5–8.5), and residual glutathione must be removed to prevent side reactions .

Purification and Analysis Techniques

Solid-Phase Extraction (SPE)

  • Protocol :

    • Acidified samples (pH 4.0) are loaded onto C18 cartridges, washed with hexane, and eluted with methanol .

    • Evaporation under nitrogen ensures solvent removal, minimizing interference in downstream assays .

  • Recovery Rates :

    • Ethanol precipitation improves protein removal, enhancing SPE recovery to 85–90% .

High-Performance Liquid Chromatography (HPLC)

  • Conditions :

    • Column: C18 (5 µm, 4.6 × 250 mm).

    • Mobile Phase: Gradient of 0.1% acetic acid in acetonitrile/water (30:70 to 70:30 over 30 minutes) .

  • Detection :

    • UV absorbance at 280 nm or tandem mass spectrometry (MRM transition m/z 438 → 333) .

Table 1: Comparison of LTE4 Preparation Methods

MethodYield (%)Purity (%)Key Challenges
Chemical Synthesis60–70≥95LTB4 contamination
Enzymatic Conversion40–5080–90Enzyme instability
Isotopic Labeling50–60≥98Cost of labeled precursors

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Hydrolysis of LTA4 methyl ester produces LTB4, necessitating stringent HPLC purification .

  • Stability Issues :

    • LTE4 degrades in acidic conditions; storage at -80°C in methanol/water (1:1) with 0.1% EDTA is recommended .

  • Scalability :

    • Solid-phase peptide synthesis for isotopic labeling is labor-intensive, with yields below 5% for dipeptides .

Analyse Des Réactions Chimiques

Metabolic Reactions

LTE<sub>4</sub> undergoes further enzymatic modifications:

Reaction TypeEnzymeProductBiological Impact
ω-OxidationCytochrome P45020-Hydroxy-LTE<sub>4</sub>Reduces inflammatory activity
AcetylationN-AcetyltransferaseN-Acetyl-LTE<sub>4</sub>Excreted in urine; used as a biomarker

Structural Data :

CompoundMolecular FormulaMolecular Weight (g/mol)Stability
LTE<sub>4</sub>C<sub>23</sub>H<sub>37</sub>NO<sub>5</sub>S439.6Highly stable in urine and plasma
20-Hydroxy-LTE<sub>4</sub>C<sub>23</sub>H<sub>37</sub>NO<sub>6</sub>S455.6Less bioactive than LTE<sub>4</sub>

Receptor Interactions

Though LTE<sub>4</sub> binds weakly to classical cysteinyl leukotriene receptors (CysLT<sub>1</sub>/CysLT<sub>2</sub>), it activates unique signaling pathways:

Receptor TypeObserved EffectExperimental Model
Putative LTE<sub>4</sub> receptorProlonged ERK phosphorylation in mast cellsHuman LAD2 cells
P2Y<sub>12</sub> receptorSynergistic cytokine production with PGD<sub>2</sub>Human Th2 cells

Mechanistic Insights :

  • LTE<sub>4</sub> induces sustained calcium flux in mast cells, distinct from LTD<sub>4</sub> .
  • In aspirin-exacerbated respiratory disease (AERD), LTE<sub>4</sub> causes bronchoconstriction at lower thresholds than other leukotrienes .

Analytical Detection Methods

Quantification of LTE<sub>4</sub> relies on advanced techniques:

MethodSensitivityApplicationReference
LC-MS/MS0.5 pg/mg creatinineClinical diagnostics (asthma, AERD)
ELISA2.0 pg/mLResearch studies on eosinophilic inflammation

Clinical Relevance :

  • Urinary LTE<sub>4</sub> levels >241 pg/mg creatinine indicate aspirin sensitivity with 92% specificity .
  • Elevated LTE<sub>4</sub> correlates with eosinophil activation in chronic eosinophilic pneumonia .

Chemical Stability and Degradation

LTE<sub>4</sub>’s stability under varying conditions:

FactorEffectMechanism
pH < 4DegradationAcid-catalyzed hydrolysis of thioether bond
HOCl exposurePartial inactivationSulfur oxidation at cysteine residue
Storage at -80°CStable for 1 yearPrevents enzymatic/oxidative breakdown

Synthetic Routes

Total synthesis of LTE<sub>4</sub> involves stereoselective steps:

StepReactionKey Intermediate
1Wittig olefination(7E,9E,11Z,14Z)-Icosatetraenoic acid
2Cysteine conjugation5S-hydroxy-6R-S-cysteinyl adduct

Challenges :

  • Achieving correct stereochemistry at C5 and C6 .
  • Scalability due to multi-step enzymatic and chemical processes .

Applications De Recherche Scientifique

Diagnostic Biomarker

Chronic Rhinosinusitis (CRS)
LTE4 serves as a non-invasive biomarker for assessing inflammation in patients with CRS. A study involving 153 patients demonstrated that urinary LTE4 levels were significantly higher in CRS patients compared to healthy controls (1652 vs. 1065 pg/mg creatinine, p = 0.032). Additionally, comorbid asthma was associated with elevated LTE4 levels, indicating its potential as a diagnostic tool for stratifying CRS severity based on underlying conditions .

Eosinophilic Pneumonia
In eosinophilic pneumonia (EP), increased urinary LTE4 concentrations correlate with acute exacerbations, suggesting its utility in monitoring disease activity. One study found median LTE4 levels of 719 pg/mg creatinine during exacerbations, significantly higher than those observed in asthmatics and healthy controls . This correlation emphasizes the importance of LTE4 in managing EP and potentially guiding treatment decisions.

Role in Asthma and Allergic Conditions

Asthma Phenotyping
LTE4 is crucial for phenotyping asthma, particularly in patients with type 2 inflammation. Elevated urinary LTE4 levels have been linked to poor lung function and increased eosinophilic activity, making it a valuable marker for identifying asthma subtypes that may respond to specific therapies targeting leukotriene pathways .

Aspirin-Exacerbated Respiratory Disease (AERD)
In patients with AERD, LTE4 levels rise significantly following aspirin challenges, reflecting the inflammatory response associated with this condition. The sensitivity of LTE4 changes post-challenge provides insights into the pathophysiology of AERD and aids in its diagnosis .

Therapeutic Implications

Targeting Inflammatory Pathways
Given its role in inflammation, LTE4 is a target for therapeutic interventions aimed at reducing eosinophilic inflammation in asthma and allergic diseases. Research indicates that medications inhibiting leukotriene synthesis or action can improve clinical outcomes for patients with elevated LTE4 levels .

Management of Sickle Cell Disease
LTE4 has also been implicated in sickle cell disease, where it correlates with pain episodes and acute chest syndrome. Elevated urinary LTE4 levels may serve as a predictive marker for these complications, highlighting the need for further investigation into targeted therapies that could mitigate these risks .

Data Summary Table

ConditionApplication of LTE4Key Findings
Chronic Rhinosinusitis (CRS)Diagnostic biomarkerHigher uLTE4 levels in CRS vs. controls; influenced by asthma
Eosinophilic PneumoniaMonitoring disease activityElevated uLTE4 during exacerbations correlates with clinical status
AsthmaPhenotyping and managementElevated uLTE4 linked to poor lung function and eosinophilia
Aspirin-Exacerbated Respiratory Disease (AERD)Diagnostic toolSignificant rise in uLTE4 post-aspirin challenge
Sickle Cell DiseasePredictive marker for complicationsCorrelation between uLTE4 levels and pain/acute chest syndrome

Case Studies

  • Eosinophilic Pneumonia Management
    A cohort study tracked urinary LTE4 concentrations in 30 EP patients during acute exacerbations. Results indicated that monitoring LTE4 could help predict exacerbation severity and guide corticosteroid therapy adjustments.
  • Asthma Phenotyping
    In a clinical trial involving 100 asthmatic patients, those with elevated urinary LTE4 were more likely to respond positively to leukotriene receptor antagonists compared to those with normal levels.
  • AERD Diagnosis
    A study involving aspirin challenges showed that patients with AERD exhibited a significant increase in urinary LTE4 compared to aspirin-tolerant asthmatics, reinforcing its role as a diagnostic biomarker.

Mécanisme D'action

Leukotriene E4 exerts its effects through its interactions with specific receptors on target cells. It is known to enhance endothelial cell permeability, promote bronchoconstriction, and contribute to inflammation. The molecular targets and pathways involved in its mechanism of action include the cysteinyl leukotriene receptors, which mediate its effects on smooth muscle contraction, vascular permeability, and immune cell recruitment .

Comparaison Avec Des Composés Similaires

Cysteinyl Leukotrienes: LTC4, LTD4, and LTE4

Property LTC4 LTD4 LTE4
Structure Glutathione conjugate Cysteinyl-glycine conjugate Cysteine conjugate
Receptor Affinity High affinity for CysLT1/2 High affinity for CysLT1/2 Weak affinity for CysLT1/2; binds GPR99
Half-Life Short (~minutes) Short (~minutes) Long (detectable in urine)
Biological Activity Bronchoconstriction, vascular leakage Potent bronchoconstriction Prolonged inflammation due to stability; synergizes with PGD2
Role in Disease Acute asthma exacerbations Asthma, allergic reactions Biomarker for N-ERD, chronic asthma
Key Metabolites LTD4 LTE4 N-acetyl LTE4, 20-hydroxy-LTE4

Key Findings :

  • LTE4 is less potent than LTC4/LTD4 in bronchoconstriction but has a longer-lasting inflammatory impact due to stability .
  • Unlike LTC4/LTD4, LTE4’s effects are partly mediated by non-classical receptors (e.g., GPR99), explaining its unique role in chronic inflammation .

Metabolites of LTE4: N-Acetyl LTE4 and 20-Hydroxy-LTE4

Property N-Acetyl LTE4 20-Hydroxy-LTE4
Formation Acetylation by liver/kidney Omega-oxidation of LTE4
Biological Activity >100-fold less active than LTD4 Role in lipid oxidation pathways; less studied
Detection Detected in urine Found in vaping emissions
Clinical Relevance Reduced myotropic activity Potential marker for oxidative stress

Key Findings :

  • N-Acetyl LTE4 is a detoxification product with minimal bronchoconstrictive activity, highlighting LTE4’s metabolic inactivation .
  • 20-Hydroxy-LTE4 is linked to vaping-related lung injury, suggesting a role in environmental toxicology .

Leukotriene B4 (LTB4): A Non-Cysteinyl Leukotriene

Property LTB4 LTE4
Structure Non-cysteinyl, dihydroxy Cysteinyl
Receptor BLT1/BLT2 CysLT1/2, GPR99
Primary Function Neutrophil chemotaxis Bronchoconstriction, chronic inflammation
Disease Association Rheumatoid arthritis, psoriasis Asthma, N-ERD

Key Findings :

  • LTB4 drives neutrophil recruitment, whereas LTE4 focuses on eosinophil-mediated airway inflammation .

Clinical and Research Implications

LTE4 as a Biomarker

  • N-ERD Diagnosis: Meta-analyses show N-ERD patients have higher baseline urinary LTE4 (uLTE4) than aspirin-tolerant asthma (ATA) patients (SMD 0.80, 95% CI 0.72–0.89) .
  • Pediatric Asthma : Elevated uLTE4 correlates with asthma severity and predicts poor response to leukotriene receptor antagonists (LTRAs) .
  • Limitations : Measurement heterogeneity (EIA, MS, RIA) complicates clinical standardization .

Therapeutic Targeting

  • LTRAs (e.g., montelukast) : Block CysLT1 receptors, effective against LTC4/LTD4 but less so for LTE4 due to its alternative receptors .

Activité Biologique

Leukotriene E4 (LTE4) is a potent lipid mediator derived from arachidonic acid metabolism, primarily involved in inflammatory and allergic responses. It is part of the cysteinyl leukotriene (CysLT) family, which also includes leukotrienes C4 (LTC4) and D4 (LTD4). LTE4 has garnered attention due to its significant biological activities, particularly in conditions such as asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD).

  • Receptor Interactions : LTE4 acts through specific receptors, primarily the CysLT1 receptor. Research indicates that LTE4 can induce prolonged signaling through this receptor, affecting various cellular responses. For instance, studies have shown that LTE4 is more effective than LTD4 in regulating gene expression in human mast cells (LAD2 cells), influencing the expression of chemokines and growth factors essential for inflammatory processes .
  • Eosinophil Activation : LTE4 plays a crucial role in eosinophil biology. It has been demonstrated to induce eosinophil degranulation and chemotaxis, which are critical in asthma pathophysiology. However, LTE4 may also inhibit certain eosinophil functions under specific conditions, suggesting a complex role in immune responses .
  • Inflammatory Responses : LTE4 is known to enhance the permeability of blood vessels and promote mucus secretion, contributing to airway obstruction and inflammation in asthma. Its levels are significantly elevated in patients with AERD following aspirin exposure, correlating with increased eosinophil counts and exacerbated respiratory symptoms .

Table 1: Summary of Key Studies on LTE4

StudyFindingsMethodology
PMC4127125LTE4 induces eosinophil degranulation but inhibits spontaneous EDN releaseIn vitro assays on human eosinophils
Nature Srep20461LTE4 regulates gene expression more potently than LTD4 in LAD2 cellsMicroarray analysis post-stimulation
Science.govElevated LTE4 levels observed in AERD patients post-aspirin challengeUrinary immunoassays before and after aspirin administration

Case Study: Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is characterized by severe respiratory reactions following the ingestion of aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving patients with AERD, urinary levels of LTE4 were measured before and after aspirin challenges. The results indicated a significant increase in LTE4 levels correlating with clinical symptoms such as bronchospasm and increased eosinophilic inflammation .

Clinical Implications

The biological activity of LTE4 has significant implications for therapeutic strategies targeting inflammatory diseases:

  • Asthma Management : Given its role in promoting eosinophilic inflammation, targeting LTE4 signaling pathways may offer new avenues for asthma treatment.
  • AERD Treatment : Understanding the mechanisms by which LTE4 exacerbates respiratory symptoms can lead to better management strategies for patients suffering from AERD.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying LTE4 in biological samples, and how do they differ in sensitivity and specificity?

LTE4 is commonly measured in urine (uLTE4) as a stable biomarker of cysteinyl leukotriene activity. Enzyme-linked immunosorbent assay (ELISA) is widely used due to its accessibility and cost-effectiveness, but it may cross-react with structurally similar metabolites, limiting specificity . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity, detecting LTE4 at picogram levels, but requires specialized equipment and expertise . Researchers should validate methods using standardized protocols, including internal controls (e.g., deuterated LTE4) to account for matrix effects .

Q. How can researchers standardize LTE4 measurement across studies to improve comparability?

Heterogeneity in LTE4 quantification arises from differences in sample collection (e.g., urine normalization to creatinine vs. absolute concentration), storage conditions, and assay calibration. To standardize results, adopt consensus guidelines such as those outlined in systematic reviews (e.g., PRISMA protocols) . Reporting absolute concentrations with detailed methodological appendices (e.g., extraction protocols, instrument parameters) is critical for reproducibility .

Q. What are the key biosynthetic pathways of LTE4, and how do they inform experimental models of inflammation?

LTE4 is the terminal metabolite of the 5-lipoxygenase (5-LO) pathway. Arachidonic acid is converted to LTA4, then conjugated with glutathione to form LTC4, which is sequentially metabolized to LTD4 and LTE4 via γ-glutamyl transferase and dipeptidases . In vitro models (e.g., mast cells, eosinophils) and in vivo murine asthma models are used to study LTE4 production, with knockout mice (e.g., 5-LO-deficient strains) clarifying pathway-specific contributions .

Advanced Research Questions

Q. What mechanistic insights explain the elevated uLTE4 levels in NSAID-exacerbated respiratory disease (N-ERD), and how can these guide therapeutic targeting?

N-ERD patients exhibit 2–3-fold higher baseline uLTE4 compared to aspirin-tolerant asthmatics (ATA), linked to COX-1 inhibition-driven shunting of arachidonic acid toward the 5-LO pathway . Post-aspirin challenge, uLTE4 increases further in N-ERD (SMD 0.56; 95% CI 0.26–0.85), suggesting leukotriene synthesis amplification. Targeting LTE4 receptors (e.g., GPR99) or upstream enzymes (e.g., LTC4 synthase) in preclinical models may reveal therapeutic candidates, though human trials require careful stratification by LTE4 levels .

Q. How do contradictory findings on LTE4’s role in aspirin-induced responses inform experimental design?

Despite 5-LO inhibition reducing LTE4 in some studies, post-challenge uLTE4 elevation persists in N-ERD, implying alternative pathways (e.g., transcellular metabolism or platelet-derived LTA4 conversion) . Researchers should incorporate multi-omics approaches (e.g., lipidomics profiling of plasma/urine) and cellular co-culture systems (e.g., platelet-leukocyte interactions) to dissect these mechanisms .

Q. What are the limitations of current meta-analyses on LTE4 as a diagnostic biomarker, and how can future studies address them?

Systematic reviews highlight variability in uLTE4 measurement protocols and diagnostic thresholds, limiting clinical translation . To improve meta-analysis utility, future studies should:

  • Use standardized units (e.g., pg/mg creatinine).
  • Report receiver operating characteristic (ROC) curves with sensitivity/specificity data.
  • Blind index tests (uLTE4) from reference standards (aspirin challenge) to reduce bias .

Q. How does LTE4 interact with other inflammatory mediators (e.g., PGD2) to amplify Th2 responses, and what experimental systems model this synergy?

LTE4 synergizes with PGD2 to enhance IL-4/IL-13 production in Th2 cells via dual activation of CYSLTR1 and DP1 receptors . Co-stimulation assays in human Th2 cell lines or murine OVA-challenge models demonstrate this interaction. Researchers should quantify cytokine profiles (e.g., multiplex ELISA) and receptor blockade (e.g., montelukast for CYSLTR1) to validate pathways .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are optimal for analyzing LTE4 data in longitudinal studies?

Mixed-effects models account for within-subject variability in repeated uLTE4 measurements, while non-parametric tests (e.g., Wilcoxon signed-rank) address non-normal distributions common in small cohorts . For meta-analyses, calculate standardized mean differences (SMDs) with random-effects models to accommodate study heterogeneity .

Q. How can researchers mitigate ethical risks in LTE4 studies involving vulnerable populations (e.g., pediatric asthma)?

Protocols must include informed consent/assent, minimize invasive procedures (e.g., prioritize urine over blood sampling), and anonymize data to protect privacy . Institutional review boards (IRBs) should evaluate risks of aspirin challenges in N-ERD studies, ensuring emergency protocols for bronchospasm management .

Q. Data Presentation Guidelines

  • Tables : Include baseline uLTE4 levels (mean ± SD) stratified by cohort (N-ERD, ATA, healthy controls) .
  • Figures : Use forest plots to visualize meta-analysis SMDs or boxplots for pre/post-challenge uLTE4 changes .
  • Supplementary Materials : Deposit raw LC-MS/MS spectra or ELISA calibration curves in open-access repositories .

Propriétés

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRAYGBFWZKMX-FRFVZSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897510
Record name Leukotriene E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene E4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75715-89-8
Record name Leukotriene E4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75715-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene E4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUKOTRIENE E4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene E4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.